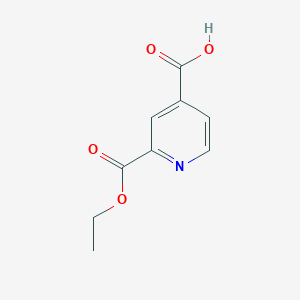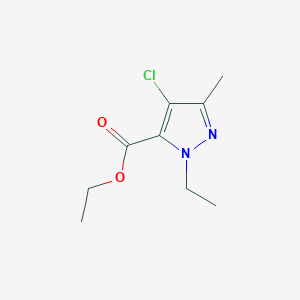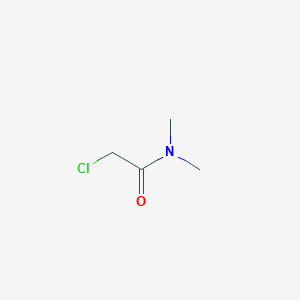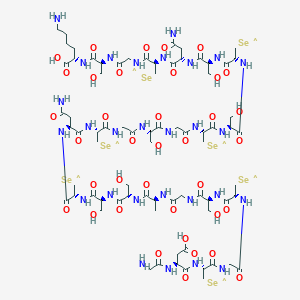![molecular formula C21H27NO B143057 (2R)-2-[4-(2-methylpropyl)phenyl]-N-[(1S)-1-phenylethyl]propanamide CAS No. 81576-47-8](/img/structure/B143057.png)
(2R)-2-[4-(2-methylpropyl)phenyl]-N-[(1S)-1-phenylethyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-[4-(2-methylpropyl)phenyl]-N-[(1S)-1-phenylethyl]propanamide, commonly known as 2-methylpropylphenyl-N-phenylethylpropanamide, is a compound of interest in scientific research. This compound has been studied for its ability to act as a synthetic intermediate in the synthesis of various drugs, as well as its potential to act as a drug itself.
Applications De Recherche Scientifique
Structural Analysis and Synthesis:
- Fentanyl, a well-known analogue of (2R)-2-[4-(2-methylpropyl)phenyl]-N-[(1S)-1-phenylethyl]propanamide, has been characterized using NMR spectroscopy, X-ray crystallography, and theoretical calculations. These studies provide insights into the molecular structure and properties of these compounds (Jimeno et al., 2003).
- Novel halides in ATRP (Atom Transfer Radical Polymerization) polymerization have been investigated using compounds like 2-bromo-2-methyl-N-(1-phenyl-ethyl)propanamide as initiators, highlighting their potential in polymer synthesis (Soriano-Moro et al., 2014).
- The synthesis of 2-(2-fluoro-[1,1'-biphenyl]-4-yl)-N-(1-phenylpropan-2-yl)propanamide demonstrates the compound's potential in creating hybrid molecules with specific properties (Manolov et al., 2022).
Pharmacokinetics and Molecular Imaging:
- A study on the pharmacokinetics and metabolism of a selective androgen receptor modulator in rats provides insights into the molecular properties and metabolic profile of propanamide derivatives, which is crucial for developing new drugs (Wu et al., 2006).
- Carbon-11-labeled propanamide derivatives have been developed as selective androgen receptor modulator (SARM) radioligands, demonstrating their potential in prostate cancer imaging (Gao et al., 2011).
Chemical Characterization and Drug Design:
- Quantum chemical studies of anti-prostatic carcinoma drugs like bicalutamide, which is structurally similar to this compound, provide valuable information for drug design and development (Otuokere & Amaku, 2015).
- The labeling and evaluation of carbon-11-labeled quinoline-2-carboxamides, similar in structure to the propanamide derivative, suggest their potential as radioligands for visualizing peripheral benzodiazepine receptors (Matarrese et al., 2001).
Propriétés
IUPAC Name |
(2R)-2-[4-(2-methylpropyl)phenyl]-N-[(1S)-1-phenylethyl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO/c1-15(2)14-18-10-12-19(13-11-18)16(3)21(23)22-17(4)20-8-6-5-7-9-20/h5-13,15-17H,14H2,1-4H3,(H,22,23)/t16-,17+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLNIYEIMTLMHGY-SJORKVTESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)NC(C)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)CC(C)C)C(=O)N[C@@H](C)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

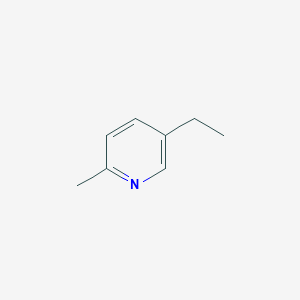
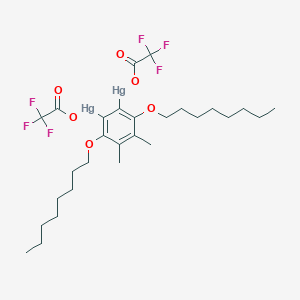
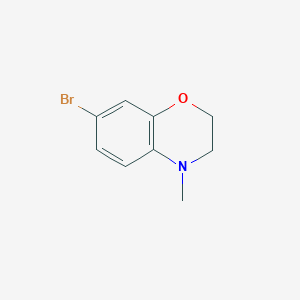

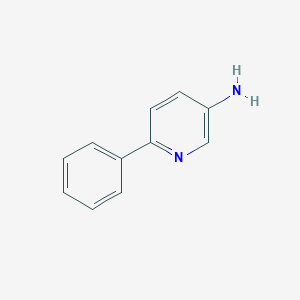
![Methyl 7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate](/img/structure/B142986.png)
![(2R,3R,4S,5S,6R)-2-[3-[2-(3,4-dimethoxyphenyl)-7-methoxy-1-benzofuran-5-yl]propoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B142988.png)
